Cas no 1351581-47-9 (methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride)

Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride is a chiral α-amino ester derivative with a brominated aromatic moiety. Its key advantages include high purity and stability as a hydrochloride salt, making it suitable for synthetic applications in pharmaceutical and agrochemical research. The 5-bromo-2-methoxyphenyl group enhances reactivity in cross-coupling reactions, while the ester functionality allows for further derivatization. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of chiral ligands or peptidomimetics. Its well-defined structure and consistent performance make it a reliable choice for method development and scale-up processes.
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride structure
1351581-47-9 structure
Product name:methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride
CAS No:1351581-47-9
MF:C10H13BrClNO3
Molecular Weight:310.57212138176
MDL:MFCD16661104
CID:4586523
PubChem ID:71779079

methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride 化学的及び物理的性質

名前と識別子

    • Methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride
    • methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride
    • MDL: MFCD16661104
    • インチ: 1S/C10H12BrNO3.ClH/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H
    • InChIKey: QFDZORURSQYRPB-UHFFFAOYSA-N
    • SMILES: C1(=CC(Br)=CC=C1OC)C(N)C(OC)=O.Cl

methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2147-0611-10g
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride
1351581-47-9 95%
10g
$3475.0 2023-09-06
Enamine
EN300-237455-0.05g
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride
1351581-47-9 95%
0.05g
$707.0 2024-06-19
A2B Chem LLC
AV80781-1mg
Methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride
1351581-47-9 95%
1mg
$245.00 2024-04-20
A2B Chem LLC
AV80781-5mg
Methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride
1351581-47-9 95%
5mg
$272.00 2024-04-20
A2B Chem LLC
AV80781-10mg
Methyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride
1351581-47-9 95%
10mg
$291.00 2024-04-20
Enamine
EN300-237455-5.0g
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride
1351581-47-9 95%
5.0g
$2443.0 2024-06-19
Enamine
EN300-237455-0.1g
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride
1351581-47-9 95%
0.1g
$741.0 2024-06-19
Enamine
EN300-237455-10.0g
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride
1351581-47-9 95%
10.0g
$3622.0 2024-06-19
Life Chemicals
F2147-0611-5g
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride
1351581-47-9 95%
5g
$2433.0 2023-09-06
Life Chemicals
F2147-0611-0.5g
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride
1351581-47-9 95%
0.5g
$590.0 2023-09-06

methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride 関連文献

methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochlorideに関する追加情報

Introduction to Methyl 2-Amino-2-(5-Bromo-2-Methoxyphenyl)Acetate Hydrochloride (CAS No. 1351581-47-9)

Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride, with the CAS number 1351581-47-9, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and medicinal research. This compound is characterized by its unique structure, which combines an amino group, a methoxyphenyl moiety, and a hydrochloride salt. The combination of these functional groups imparts distinctive chemical and biological properties, making it a valuable molecule for various applications in drug discovery and development.

The structural elucidation of methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride reveals a complex yet well-defined architecture. The molecule consists of a central acetate group, which is substituted at the second carbon with an amino group and a brominated methoxyphenyl ring. This arrangement not only enhances the compound's stability but also contributes to its potential bioactivity. Recent studies have highlighted the importance of such structural features in modulating pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are critical for drug candidates.

One of the most intriguing aspects of this compound is its potential as a lead molecule in therapeutic development. Researchers have been exploring its role in targeting specific biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, the bromine substituent in the phenyl ring has been shown to enhance the molecule's ability to interact with certain receptor sites, potentially leading to improved efficacy in treating these conditions. Furthermore, the methoxy group attached to the phenyl ring contributes to increased lipophilicity, which can improve the compound's bioavailability when administered orally.

Recent advancements in synthetic chemistry have also made it possible to produce methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride with greater precision and efficiency. Novel synthetic routes have been developed that minimize the use of hazardous reagents and reduce production costs. These methods often involve multi-step reactions that leverage catalytic processes or microwave-assisted synthesis to achieve high yields and purity levels. Such innovations are crucial for scaling up production to meet the demands of preclinical and clinical trials.

In terms of biological activity, this compound has demonstrated promising results in vitro and in vivo models. Studies conducted on cell lines have shown that methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride exhibits selective cytotoxicity against cancer cells while sparing normal cells, indicating its potential as an anticancer agent. Additionally, preclinical data suggest that the compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.

The pharmacokinetic profile of this compound has also been extensively studied. Research indicates that it has moderate solubility in aqueous solutions and good permeability across biological membranes, which are essential traits for effective drug delivery. Moreover, preliminary metabolism studies reveal that the compound undergoes minimal first-pass hepatic metabolism, suggesting that it may retain its bioactivity upon oral administration.

Another area of interest lies in the potential for modifying this compound to enhance its therapeutic index further. Scientists are exploring strategies such as site-specific modifications or prodrug designs that could improve its safety profile or extend its duration of action. These efforts are supported by computational modeling techniques that allow researchers to predict how structural changes will affect the compound's behavior in vivo.

In conclusion, methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate hydrochloride (CAS No. 1351581-47-9) represents a compelling candidate for advancing therapeutic interventions across multiple disease areas. Its unique chemical structure, coupled with promising biological activity and favorable pharmacokinetic properties, positions it as a valuable asset in contemporary drug discovery pipelines.

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